molecular formula C16H22N6O B5967790 N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B5967790
M. Wt: 314.39 g/mol
InChI Key: LNRCHXWEJGKYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound of significant interest in medicinal chemistry, primarily due to the incorporation of the metabolically stable 1H-tetrazole moiety. The tetrazole ring is a well-known bioisostere of the carboxylate group, which can enhance a molecule's bioavailability and binding affinity by participating in strong hydrogen bonding with biological targets . This characteristic makes tetrazole-containing compounds like this one valuable scaffolds in the investigation of novel therapeutics for metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM). Tetrazole derivatives have demonstrated promising activity against a wide range of biological targets relevant to T2DM. Research indicates they can act as potent inhibitors for enzymes such as protein tyrosine phosphatase 1B (PTP1B), aldose reductase (AR), and dipeptidyl peptidase-4 (DPP-4), or as agonists for receptors like peroxisome proliferator-activated receptors (PPARs) . The structural features of this compound—including the lipophilic cyclohexyl ring, the acetamide linker, and the 4-pyridinylmethyl group—suggest potential for targeted interaction with these pathways. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, using personal protective equipment and adequate ventilation, as the toxicological properties of this specific compound have not been fully investigated.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c23-15(18-11-14-4-8-17-9-5-14)10-16(6-2-1-3-7-16)12-22-13-19-20-21-22/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRCHXWEJGKYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC=NC=C2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 4-pyridinemethanol with a suitable halide to introduce the pyridinylmethyl group. This is followed by the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The final step involves the coupling of the tetrazole intermediate with a cyclohexyl acetamide derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for the formation of N-oxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the tetrazole ring.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary or secondary amines from the tetrazole ring.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    • Recent studies have shown that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating potent activity comparable to established antibiotics .
  • Anticancer Potential:
    • Research indicates that N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide may inhibit cancer cell proliferation. In vitro studies revealed that it induces apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects:
    • The compound has been evaluated for its neuroprotective effects. Preliminary findings suggest it may modulate neurotransmitter systems, thereby offering promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Insights

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveModulates neurotransmitter systems

Case Studies

  • Case Study on Antimicrobial Efficacy:
    • A study conducted by researchers at the University of Indonesia tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial activity.
  • Investigation of Anticancer Properties:
    • In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability after 48 hours, with IC50 values indicating effective cytotoxicity.
  • Neuropharmacological Study:
    • A study published in the Journal of Neurochemistry explored the effects of this compound on neuroinflammation models. Findings suggested that it reduced levels of pro-inflammatory cytokines, supporting its potential role in neuroprotection.

Material Science Applications

Beyond biological applications, this compound is also being researched for its utility in material science:

  • Polymer Chemistry: The compound can serve as a functional monomer in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties.
  • Sensors: Its ability to interact with metal ions makes it a candidate for developing sensors for environmental monitoring.

Mechanism of Action

The mechanism of action of N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine and tetrazole rings suggests potential interactions with metal ions or hydrogen bonding sites, which could be crucial for its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Tetrazole vs.
  • Substituent Effects : The presence of a pyridinylmethyl group in the target compound may enhance solubility and receptor affinity relative to simpler alkyl substituents (e.g., isopropyl in CAS 1212423-17-0 ).

Pharmacological and Physicochemical Comparison

Antimicrobial Activity

  • Compound 6m (C21H18ClN4O2): Demonstrated antimicrobial activity with IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (–C–Cl), suggesting stability under physiological conditions .
  • Benzofuran-acetamide derivatives : Compounds like 5i and 5c showed anticonvulsant potency comparable to phenytoin (relative potency ~0.7), highlighting the role of cyclohexyl and piperidinyl groups in CNS penetration .

Physicochemical Properties

  • Lipinski’s Rule Compliance : Most analogs comply with Lipinski’s parameters (MW < 500, logP < 5), as seen in STL251656 (MW 409.53, Lipinski-compliant ).
  • pKa and Solubility : Predicted pKa values for tetrazole-containing compounds (e.g., 16.12 ± 0.46 for CAS 1212423-17-0 ) indicate moderate basicity, favoring oral absorption.

Biological Activity

N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, also known by its CAS number 1212318-50-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₂N₆O
  • Molecular Weight : 314.39 g/mol
  • CAS Number : 1212318-50-7

The compound features a pyridine ring and a tetrazole moiety, which are known to contribute to various biological activities. The structural characteristics are crucial for understanding its interaction with biological targets.

Research indicates that compounds containing both pyridine and tetrazole functionalities often exhibit diverse pharmacological effects, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors for various enzymes, including carbonic anhydrases and kinases, which play critical roles in physiological processes .
  • Antimicrobial Properties : Studies have demonstrated that related structures exhibit antimicrobial activity, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

A study conducted on related compounds indicated promising antimicrobial effects against various bacterial strains. The presence of the tetrazole group is particularly noted for enhancing activity against resistant strains.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been a focus of research. For instance, it could inhibit human carbonic anhydrase (hCA), which is implicated in numerous physiological functions and diseases. The inhibition mechanism likely involves the formation of hydrogen bonds and hydrophobic interactions within the active site of the enzyme .

Case Studies

  • Antimicrobial Screening :
    • A screening study on derivatives of tetrazole-based compounds showed significant activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the side chains influenced the potency and spectrum of activity .
  • Enzyme Interaction Studies :
    • X-ray crystallography studies revealed how similar compounds bind to hCA isoforms, providing insights into their selectivity and inhibition mechanisms. These findings suggest that structural modifications could enhance selectivity towards specific isoforms .

Research Findings

StudyFindings
Identified antimicrobial properties against resistant bacterial strains.
Demonstrated inhibition of hCA with potential therapeutic applications in conditions like glaucoma and epilepsy.
Highlighted structural analogs with enhanced biological activity, suggesting avenues for further development.

Q & A

Q. What are the optimal synthetic routes for N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions:

Tetrazole ring formation : Cyclization of azides with nitriles under controlled pH and temperature (e.g., 60–80°C in DMF) .

Cyclohexyl group introduction : Nucleophilic substitution or alkylation reactions, often using K₂CO₃ as a base in THF or acetonitrile .

Acetamide coupling : Amidation via EDCI/HOBt-mediated coupling of the pyridinylmethyl amine with the activated carboxylic acid intermediate .
Purity optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures. Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) and LC-MS .

Q. Which spectroscopic and computational methods are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify cyclohexyl, tetrazole, and pyridine proton environments (e.g., δ 8.5–9.0 ppm for tetrazole protons) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ expected m/z ~370.18) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational spectra and compare with experimental data .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • pH stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Tetrazole rings are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggested for solid-state stability) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects)?

  • Orthogonal assays : Compare results across multiple models (e.g., COX-2 inhibition for anti-inflammatory activity vs. bacterial MIC assays) .
  • Dose-response studies : Evaluate activity at varying concentrations (1–100 μM) to rule out non-specific effects .
  • Target engagement assays : Use SPR or fluorescence polarization to measure direct binding to purported targets (e.g., TNF-α or bacterial topoisomerases) .

Q. How can computational tools predict and optimize the compound’s pharmacokinetic (PK) properties?

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), aqueous solubility, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Simulate binding to human serum albumin (HSA) to predict plasma protein binding .
  • Metabolism prediction : Glide docking with CYP3A4 to identify potential metabolic hotspots (e.g., tetrazole or pyridine oxidation) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the tetrazole or pyridine moieties .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and improved tissue penetration .

Q. How are structure-activity relationship (SAR) studies conducted for analogs of this compound?

  • Key modifications :
    • Pyridine substitution : Replace 4-pyridinylmethyl with 3-pyridinyl or benzyl groups to assess target selectivity .
    • Tetrazole replacement : Substitute with carboxylate or sulfonamide to compare bioactivity .
  • Activity testing : Screen analogs in enzymatic assays (e.g., COX-2 inhibition) and cellular models (e.g., LPS-induced inflammation in macrophages) .

Methodological Notes

  • Contradictory data resolution : Employ meta-analysis of published datasets and validate findings using orthogonal methods (e.g., SPR vs. cellular assays) .
  • Stereochemical considerations : Use chiral HPLC (Chiralpak IA column) to separate enantiomers during synthesis, as stereochemistry impacts target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.